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molecular formula C13H14O3 B8719443 Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 57932-07-7

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No. B8719443
M. Wt: 218.25 g/mol
InChI Key: YERDLBXQQCLRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03995052

Procedure details

A hexane solution containing 0.41 mole of butyllithium is diluted with 1 l. of dry ether. A solution of 1-indanone (50.3 g, 0.38 mole) in 500 ml of dry ether is added dropwise at -10° C with stirring. After the addition is completed, the reaction mixture is stirred for 30 min. A solution of ethyl bromoacetate (63 g) in ether (100 ml) is added slowly from a dropping funnel. The reaction is stopped immediately by careful addition of saturated brine solution. The organic layer is separated and washed several times with fresh portions of the same brine solution. Removal of the ether gives a viscous product which is subjected to chromatography on silica gel using hexane and hexane-benzene (1:1) as eluting solvents. A homogeneous fraction is identified by spectral features. The title compound is more polar than 1-indanone on tlc plate (silica-chloroform), Rf values being 0.65 and 0.55 respectively, νmaxCHCl3 broad peaks at 1765 and 1725 cm-1 , 1640, 1615, 1505 and 1495 cm-1.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.41 mol
Type
reactant
Reaction Step Two
Quantity
50.3 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.[C:12]1(=[O:21])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13]1.Br[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>CCOCC.[Cl-].[Na+].O.CCCCCC.C1C=CC=CC=1>[CH2:27]([O:26][C:24](=[O:25])[CH2:23][CH:13]1[CH2:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:12]1=[O:21])[CH3:28] |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0.41 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
50.3 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
63 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is diluted with 1 l
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed several times with fresh portions of the same brine solution
CUSTOM
Type
CUSTOM
Details
Removal of the ether
CUSTOM
Type
CUSTOM
Details
gives a viscous product which
WASH
Type
WASH
Details
as eluting solvents

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1C(C2=CC=CC=C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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